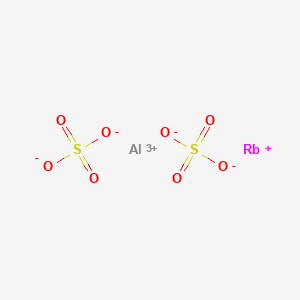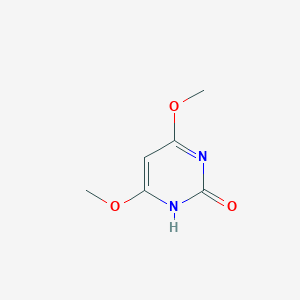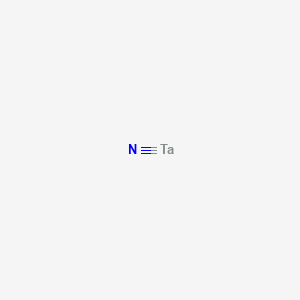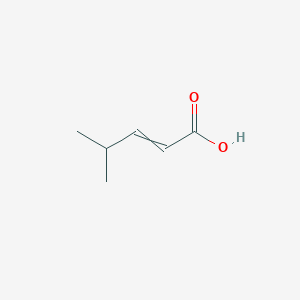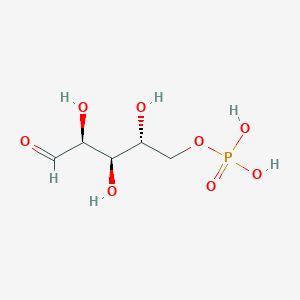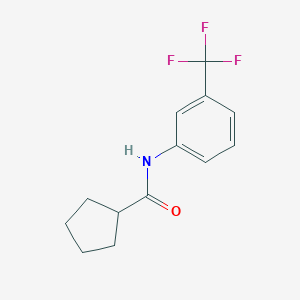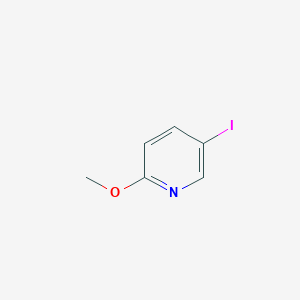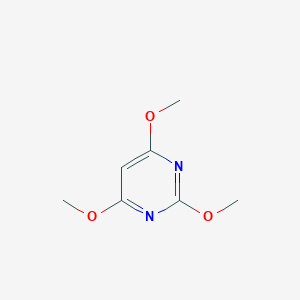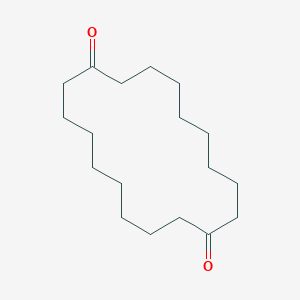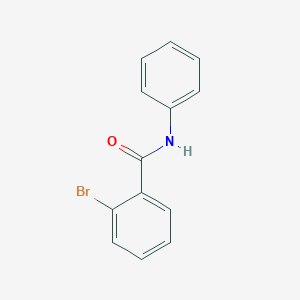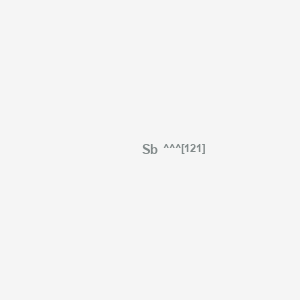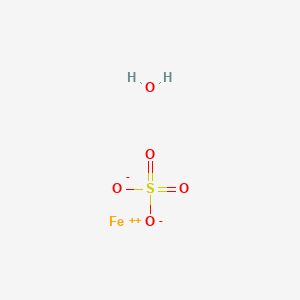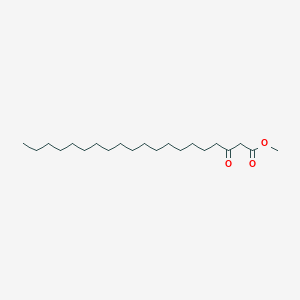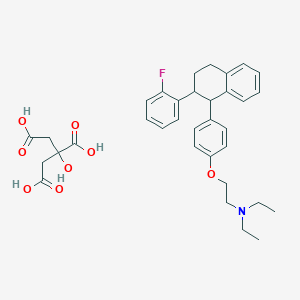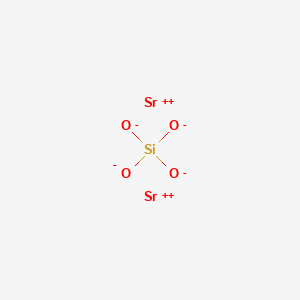
Distrontium silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distrontium silicate is a chemical compound that is widely used in scientific research applications. It is a type of silicate that contains two atoms of strontium and one atom of silicon. Distrontium silicate is commonly used as a fluorescent probe in biological and medical research. It has several advantages over other fluorescent probes, including high sensitivity, low toxicity, and ease of use.
Mécanisme D'action
The mechanism of action of distrontium silicate is based on its ability to fluoresce when exposed to light. When excited by a light source, the compound emits a characteristic green light. This fluorescence can be used to track the movement and behavior of labeled biomolecules in real-time.
Effets Biochimiques Et Physiologiques
Distrontium silicate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal probe for use in live cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
Distrontium silicate has several advantages over other fluorescent probes. It is highly sensitive, meaning that it can detect low levels of labeled biomolecules. It is also easy to use and does not require complex instrumentation. However, there are some limitations to its use. Distrontium silicate is not suitable for use in certain types of tissues, such as bone and cartilage. It is also not suitable for use in long-term imaging studies, as it can photobleach over time.
Orientations Futures
There are many future directions for research involving distrontium silicate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently. Another area of interest is the development of new applications for distrontium silicate, such as in the study of neurodegenerative diseases. Additionally, there is ongoing research into the use of distrontium silicate in combination with other probes, such as fluorescent proteins, to create more complex imaging systems.
Méthodes De Synthèse
Distrontium silicate can be synthesized using a variety of methods. One common method involves mixing strontium nitrate and sodium silicate in water. This mixture is then heated to a high temperature, causing the strontium and silicon to react and form distrontium silicate. The resulting compound can be purified using a variety of techniques, including filtration, centrifugation, and chromatography.
Applications De Recherche Scientifique
Distrontium silicate is used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe in biological and medical research. It is commonly used to label proteins, DNA, and other biomolecules in order to study their behavior and interactions. Distrontium silicate is also used in the study of cell signaling pathways, as it can be used to detect changes in intracellular calcium levels.
Propriétés
Numéro CAS |
13597-55-2 |
|---|---|
Nom du produit |
Distrontium silicate |
Formule moléculaire |
O4SiSr2 |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
distrontium;silicate |
InChI |
InChI=1S/O4Si.2Sr/c1-5(2,3)4;;/q-4;2*+2 |
Clé InChI |
NHQFXRHTQLQOLM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



